molecular formula C18H20N2O5S2 B2358295 N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 900135-70-8

N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2358295
CAS No.: 900135-70-8
M. Wt: 408.49
InChI Key: KHRVEHWTJRXFPN-UHFFFAOYSA-N
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Description

N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with two distinct sulfonyl groups attached to a phenyl and a pyrrolidinyl ring, respectively. Its unique structure lends itself to a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common method involves the sulfonylation of a benzamide precursor with methylsulfonyl chloride and pyrrolidin-1-ylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler benzamide derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler benzamides.

Scientific Research Applications

N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(methylsulfonyl)phenyl)benzamide: Lacks the pyrrolidinyl sulfonyl group, making it less versatile in certain reactions.

    3-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the methylsulfonyl phenyl group, affecting its chemical properties and reactivity.

Uniqueness

N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of both methylsulfonyl and pyrrolidinyl sulfonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c1-26(22,23)16-9-7-15(8-10-16)19-18(21)14-5-4-6-17(13-14)27(24,25)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRVEHWTJRXFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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